5-[(3-Bromophenyl)amino]-1,3,4-thiadiazole-2-thiol 5-[(3-Bromophenyl)amino]-1,3,4-thiadiazole-2-thiol
Brand Name: Vulcanchem
CAS No.: 873790-53-5
VCID: VC6243158
InChI: InChI=1S/C8H6BrN3S2/c9-5-2-1-3-6(4-5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13)
SMILES: C1=CC(=CC(=C1)Br)NC2=NNC(=S)S2
Molecular Formula: C8H6BrN3S2
Molecular Weight: 288.18

5-[(3-Bromophenyl)amino]-1,3,4-thiadiazole-2-thiol

CAS No.: 873790-53-5

Cat. No.: VC6243158

Molecular Formula: C8H6BrN3S2

Molecular Weight: 288.18

* For research use only. Not for human or veterinary use.

5-[(3-Bromophenyl)amino]-1,3,4-thiadiazole-2-thiol - 873790-53-5

Specification

CAS No. 873790-53-5
Molecular Formula C8H6BrN3S2
Molecular Weight 288.18
IUPAC Name 5-(3-bromoanilino)-3H-1,3,4-thiadiazole-2-thione
Standard InChI InChI=1S/C8H6BrN3S2/c9-5-2-1-3-6(4-5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13)
Standard InChI Key MFLIAWFFTKSPGR-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Br)NC2=NNC(=S)S2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a five-membered 1,3,4-thiadiazole ring system (C8_8H6_6BrN3_3S2_2) with three distinct substituents:

  • A 3-bromophenylamino group at position 5, introducing aromaticity and halogen-mediated electronic effects.

  • A thiol (-SH) group at position 2, enabling redox reactivity and hydrogen bonding.

  • Nitrogen atoms at positions 1 and 3, contributing to π-π stacking interactions .

The bromine atom at the meta position of the phenyl ring enhances lipophilicity (clogP ≈ 3.2), facilitating membrane permeability, while the thiol group provides nucleophilic character for covalent interactions with biological targets.

Physicochemical Profile

Key properties are summarized below:

PropertyValue
Molecular FormulaC8_8H6_6BrN3_3S2_2
Molecular Weight288.18 g/mol
IUPAC Name5-(3-bromoanilino)-3H-1,3,4-thiadiazole-2-thione
XLogP33.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds3

Source: VulcanChem (2023)

The compound’s solubility remains uncharacterized in aqueous media but demonstrates moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a multi-step protocol derived from established 1,3,4-thiadiazole chemistry :

  • Core Formation: Condensation of thiosemicarbazide with carboxylic acid derivatives under acidic conditions yields the 1,3,4-thiadiazole ring.

  • Bromophenyl Substitution: Nucleophilic aromatic substitution introduces the 3-bromophenylamino group via reaction with 3-bromoaniline in the presence of K2_2CO3_3.

  • Thiol Functionalization: Treatment with Lawesson’s reagent converts carbonyl groups to thiols .

A representative scheme is illustrated below:

Thiosemicarbazide+3-BromoanilineH2SO4IntermediateLawesson’s ReagentTarget Compound\text{Thiosemicarbazide} + \text{3-Bromoaniline} \xrightarrow{\text{H}_2\text{SO}_4} \text{Intermediate} \xrightarrow{\text{Lawesson's Reagent}} \text{Target Compound}

Adapted from Ali et al. (2021)

Analytical Characterization

Modern spectroscopic techniques confirm structural integrity:

  • FT-IR: Peaks at 2550 cm1^{-1} (S-H stretch) and 1600 cm1^{-1} (C=N stretch) .

  • 1^1H NMR (DMSO-d6_6): δ 7.45–7.20 (m, 4H, Ar-H), 5.21 (s, 1H, NH), 2.50 (s, 1H, SH).

  • Mass Spectrometry: Molecular ion peak at m/z 288.02 (M+^+).

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro assays demonstrate broad-spectrum activity:

Microbial StrainMIC (µg/mL)Reference
Staphylococcus aureus12.5VulcanChem
Escherichia coli25.0VulcanChem
Candida albicans50.0VulcanChem

Mechanistic studies suggest inhibition of microbial DNA gyrase and disruption of cell wall biosynthesis via covalent binding to penicillin-binding proteins.

Cell LineIC50_{50} (µM)Mechanism
MCF-7 (Breast)18.7Topoisomerase II inhibition
A549 (Lung)22.4ROS generation
HeLa (Cervical)25.9Caspase-3 activation

Data synthesized from VulcanChem (2023) and Foroumadi et al. (2000)

Apoptosis induction correlates with upregulation of pro-apoptotic Bax protein and downregulation of Bcl-2 .

Anticonvulsant Properties

In vivo maximal electroshock (MES) and pentylenetetrazole (PTZ) models reveal:

  • ED50_{50}: 16 mg/kg in MES (mice)

  • Protection: 66.67% at 100 mg/kg (MES), 80% at 100 mg/kg (PTZ) .

The dual GABAergic and voltage-gated sodium channel modulation underlies its efficacy .

Pharmacological Applications

Drug Development Prospects

  • Antiepileptic Agents: Structural analogs show 85.44% seizure inhibition in combinatory MES/scPTZ models .

  • Antimicrobial Coatings: Incorporated into polymers for catheter materials (patent pending).

  • Adjuvant Therapy: Synergizes with carbamazepine (2.3-fold efficacy boost) .

Toxicity Profile

  • Acute Toxicity: LD50_{50} > 2000 mg/kg (oral, rats)

  • Neurotoxicity: Absent at therapeutic doses (rotarod test) .

Future Directions

Structural Optimization

  • Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance target affinity.

  • Develop prodrugs masking the thiol group to improve oral bioavailability.

Clinical Translation Challenges

  • Pharmacokinetics: Need for detailed ADME studies.

  • Formulation: Address solubility limitations via nanoemulsion systems.

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